5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile
Description
This compound features a pyridine (nicotinonitrile) core substituted at position 5 with a 3-(trifluoromethyl)phenyl group and at position 2 with a [3-(trifluoromethyl)phenyl]sulfanyl moiety. Its molecular formula is C₂₀H₁₁F₆N₂S, with an InChIKey of WGMAWNFKICSGKJ-UHFFFAOYSA-N . The trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, while the sulfanyl (S–) linker provides conformational flexibility. This compound is listed with suppliers such as AKOS005097597 and ZINC8857400, indicating its relevance in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F6N2S/c21-19(22,23)15-4-1-3-12(8-15)14-7-13(10-27)18(28-11-14)29-17-6-2-5-16(9-17)20(24,25)26/h1-9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHBSURCPRPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, impacting their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
- Molecular Formula : C23H18F6N2S
- Molecular Weight : 459.46 g/mol
- Structure : The compound features two trifluoromethyl groups attached to phenyl rings and a thiol group linked to a nicotinonitrile moiety.
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl groups, which enhance lipophilicity and stability. These properties allow for better membrane permeability and interaction with various biological targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The presence of the nitrile and thiol functional groups suggests potential interactions with enzymes, possibly acting as inhibitors.
- Receptor Modulation : Similar compounds have shown activity as antagonists at serotonin receptors, suggesting that this compound might influence neurotransmitter signaling pathways.
Biological Activity Data
Case Studies
- Anticancer Effects : A study demonstrated that compounds similar to 5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile exhibited significant cytotoxicity against various cancer cell lines, including osteosarcoma. The mechanism involved the induction of apoptosis and cell cycle arrest.
- Neuropharmacological Effects : Research indicated that related trifluoromethyl-containing compounds act as serotonin receptor antagonists, which could have implications for treating mood disorders and anxiety.
- Antioxidant Activity : In vitro studies showed that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative damage in cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).
- Substituents : Chlorophenylsulfanyl (Cl–C₆H₄–S–) at position 5, CF₃ at position 3, and a methyl group at position 1.
- Key Differences :
(b) 5-[3-(Trifluoromethyl)phenyl]-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine
- Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3).
- Substituents : Benzylsulfanyl (CF₃–C₆H₄–CH₂–S–) at position 2.
- Key Differences :
(c) 2-[[5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone
- Core Structure : 1,2,4-Triazole (5-membered ring with three nitrogen atoms).
- Substituents: Chloropyridinyl and CF₃-phenyl groups, plus an ethanone moiety.
- Key Differences: Triazole rings participate in metal coordination and π-stacking.
Substituent and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
